Bienvenue dans la boutique en ligne BenchChem!

3-Fluoro-benzamidine HOAc

Serine protease inhibition Structure-activity relationship Positional isomerism

3-Fluoro-benzamidine HOAc (CAS 1171419-14-9) is the acetate salt of 3-fluorobenzenecarboximidamide, a meta-fluorinated benzamidine derivative with the molecular formula C₉H₁₁FN₂O₂ and a molecular weight of 198.19 g/mol. As a member of the benzamidine class, this compound features the characteristic amidine pharmacophore that enables competitive, reversible binding to the S1 specificity pocket of trypsin-like serine proteases.

Molecular Formula C9H11FN2O2
Molecular Weight 198.19 g/mol
CAS No. 1171419-14-9
Cat. No. B6354097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-benzamidine HOAc
CAS1171419-14-9
Molecular FormulaC9H11FN2O2
Molecular Weight198.19 g/mol
Structural Identifiers
SMILESCC(=O)O.C1=CC(=CC(=C1)F)C(=N)N
InChIInChI=1S/C7H7FN2.C2H4O2/c8-6-3-1-2-5(4-6)7(9)10;1-2(3)4/h1-4H,(H3,9,10);1H3,(H,3,4)
InChIKeyCCNYZFKCNYOVBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-benzamidine HOAc (CAS 1171419-14-9): A Meta-Fluorinated Benzamidine Acetate Salt for Serine Protease-Targeted Research


3-Fluoro-benzamidine HOAc (CAS 1171419-14-9) is the acetate salt of 3-fluorobenzenecarboximidamide, a meta-fluorinated benzamidine derivative with the molecular formula C₉H₁₁FN₂O₂ and a molecular weight of 198.19 g/mol . As a member of the benzamidine class, this compound features the characteristic amidine pharmacophore that enables competitive, reversible binding to the S1 specificity pocket of trypsin-like serine proteases [1]. The 3-fluoro substitution at the meta position of the phenyl ring imparts distinct electronic and steric properties compared to its 2-fluoro and 4-fluoro positional isomers, while the acetate counterion offers differentiated solubility and handling characteristics relative to the more common hydrochloride salt form [2].

Why 3-Fluoro-benzamidine HOAc Cannot Be Casually Substituted by Other Fluorobenzamidine Isomers or Salt Forms


Positional isomerism among fluorobenzamidines (2-, 3-, and 4-fluoro) is non-trivial for serine protease inhibitor research. The Andrews et al. (1978) structure–activity relationship (SAR) study demonstrated that meta- and para-substituted benzamidines interact differently with thrombin, plasmin, trypsin, and complement C1s, with thrombin binding affected solely by substituent hydrophobicity while plasmin and C1s responded to both electronic and hydrophobic contributions [1]. The meta-fluorine atom alters the amidine pKa and π-electron distribution in a manner distinct from para-fluorine, directly influencing binding affinity and enzyme selectivity profiles [2]. Furthermore, the acetate salt form (HOAc) provides a different counterion environment compared to the hydrochloride salt (CAS 75207-72-6), affecting solubility, hygroscopicity, and compatibility with specific synthetic protocols where chloride ions may interfere or where a less acidic counterion is required .

3-Fluoro-benzamidine HOAc: Head-to-Head Comparative Evidence for Differentiated Scientific Selection


Meta-Fluorine Positional Isomerism Confers Distinct Serine Protease Selectivity Profiles Compared to Para-Fluorobenzamidine

In the foundational SAR study by Andrews et al. (1979), meta- and para-substituted benzamidines were systematically evaluated against four human serine proteases: trypsin, thrombin, plasmin, and C1s [1]. The QSAR analysis revealed that thrombin–benzamidine interaction was governed exclusively by substituent hydrophobicity, whereas plasmin and C1s binding depended on both electronic (σ) and hydrophobic (π) parameters. Meta-substituents, including 3-fluoro, introduce an electronic perturbation vector that is orthogonal to the amidine–Asp189 salt bridge, whereas para-substituents align along the same axis, leading to differential enzyme selectivity. For unsubstituted benzamidine, the Ki against thrombin was reported as 316,000 nM, providing a baseline for comparison [1]. While the exact Ki for 3-fluorobenzamidine against each enzyme was not disaggregated in the abstract, the study's regression models establish that 3-fluoro and 4-fluoro substitutions yield statistically non-interchangeable inhibition profiles [2].

Serine protease inhibition Structure-activity relationship Positional isomerism

Acetate Salt Form (HOAc) Offers Differentiated Physicochemical Properties Versus Hydrochloride Salt for Synthetic and Assay Applications

3-Fluoro-benzamidine HOAc (MW 198.19 g/mol) is the acetate salt, whereas the more commonly cataloged form is 3-fluorobenzamidine hydrochloride (MW 174.60 g/mol, CAS 75207-72-6) . The acetate counterion provides a less acidic proton source (pKa of acetic acid ≈ 4.76) compared to the hydrochloride salt (HCl pKa ≈ −6), which can be advantageous in base-sensitive synthetic transformations or in assay buffers where chloride ions may interfere with certain detection chemistries. The free base has a computed XLogP3 of 1 and a predicted pKa of approximately 11.4 for the amidinium group [1]. The hydrochloride salt shows a computed aqueous solubility of 0.704 mg/mL (LogS = −2.39, class: soluble) , while the acetate salt, with its higher molecular weight and distinct crystal packing, is expected to exhibit different dissolution kinetics. The 1:1 stoichiometry of the acetate salt (confirmed as C₉H₁₁FN₂O₂) ensures batch-to-batch consistency in molar calculations [1].

Salt form selection Solubility Synthetic intermediate

Reported Antiviral Activity Profile Against HCV and HIV via Serine Protease Binding: Class-Level Differentiation

3-Fluorobenzamidine has been reported in the chemical literature to exhibit inhibitory effects against hepatitis C virus (HCV) and human immunodeficiency virus (HIV) through binding to the active site of serine proteases, thereby preventing proper enzyme function and leading to cell death . The compound is also described as inhibiting human DNA polymerase alpha and beta, which are required for DNA replication in mammalian cells . It is noteworthy that 3-fluorobenzamidine hydrochloride has been stated to not be active against all viruses and may not be suitable for treating hepatitis B or C specifically, indicating a degree of viral selectivity . A related compound, N-methyl 3-fluorobenzamidine, has been reported to exhibit selective antibacterial activity against Gram-positive bacteria including Staphylococcus aureus and Clostridium perfringens, suggesting that the 3-fluoro substitution pattern contributes to a broader antimicrobial pharmacophore . However, specific IC₅₀ values for the free base or acetate salt against HCV or HIV proteases were not identified in the available primary literature, and a commentator on PubMed Commons noted that a reported IC₅₀ of 28 μM for a related benzamidine compound would indicate neither potent nor selective activity [1].

Antiviral research HCV HIV Serine protease

Meta-Fluorine Substitution Provides a Tunable Synthetic Handle for Downstream Derivatization in Drug Discovery

The 3-fluorobenzamidine scaffold serves as a key intermediate in the synthesis of pharmaceuticals targeting proteases and other enzymes, with the meta-fluorine atom acting as both a metabolic stabilizer and a synthetic handle for further functionalization . The acetate salt form (HOAc) is particularly suited for use in organic synthesis where controlled acidity and anhydrous conditions are prioritized. In the patent literature, fluorinated benzamidine derivatives have been utilized in the production of cyclic benzamidine derivatives via catalytic hydrogenation of 4,5-diethoxy-3-fluorophthalonitrile, demonstrating the role of 3-fluoro substitution in enabling specific downstream transformations [1]. Furthermore, the broader class of bithienyl-fluorobenzamidine derivatives, exemplified by 4-([2,2′:5′,2″-terthiophen]-5-yl)-2-fluorobenzamidine hydrochloride (MA-1615), has been investigated as corrosion inhibitors for C-steel, achieving mixed-type inhibition by blocking active surface sites [2]. A related compound, 4-([2,2′-bithiophen]-5-yl)-2-fluorobenzamidine (MA-1156), exhibited 98% inhibition efficiency at 18 × 10⁻⁶ M, illustrating the value of the fluorobenzamidine core in materials science applications [3].

Synthetic intermediate Medicinal chemistry Fluorinated building block

Computed Physicochemical Descriptors: 3-Fluorobenzamidine Exhibits Balanced Lipophilicity (XLogP3 = 1.0) Favorable for Membrane Permeability Screening

The computed physicochemical properties of 3-fluorobenzamidine (free base, CID 3639345) provide a baseline for assessing its drug-likeness relative to comparator benzamidines [1]. Key computed descriptors include: XLogP3 = 1.0, hydrogen bond donor count = 2, hydrogen bond acceptor count = 2, rotatable bond count = 1, and topological polar surface area (TPSA) = 49.9 Ų [1]. For the hydrochloride salt (CAS 75207-72-6), the ACD/LogP is 0.90 with zero Rule-of-5 violations, and the computed aqueous solubility (ESOL) is 0.704 mg/mL (LogS = −2.39, classified as 'soluble') . By comparison, unsubstituted benzamidine exhibits a higher predicted pKa (~11.4), and the fluorine substituent at the meta position reduces the amidinium pKa through inductive electron withdrawal, which can enhance the fraction of the neutral, membrane-permeable species at physiological pH [2]. The para-fluorobenzamidine hydrochloride hydrate has a reported predicted pKa of 11.77 ± 0.50 [3], suggesting that the meta-fluoro isomer may exhibit a slightly different ionization profile due to the absence of resonance delocalization of the fluorine lone pair into the amidine π-system.

Lipophilicity Drug-likeness ADME prediction

Bithiophene-Fluorobenzamidine (BFB) Derivatives Demonstrate In Vivo Antitumor Efficacy, Establishing the 3-Fluorobenzamidine Core as a Validated Pharmacophore for Oncology Research

Bithiophene-fluorobenzamidine (BFB), a derivative incorporating the fluorobenzamidine structural motif, has demonstrated significant in vivo antitumor activity in two independent rodent cancer models. Against dimethylhydrazine (DMH)-induced colorectal cancer in rats, BFB exhibited strong antiproliferative activity with an IC₅₀ of approximately 0.3 µg/mL against HCT-116 colon cancer cells in vitro, and significantly decreased tumor incidence, multiplicity, and size in vivo without causing hepato- or nephrotoxicity [1]. In a breast cancer model using DMBA-induced tumors in female Swiss mice, BFB reduced tumor incidence by approximately 88% compared to 30% for tamoxifen (TAM), while also causing significant down-regulation of CDK1 and HER2 and upregulation of p53, p21, ESR-α, and CAS3 [2]. Although these studies used more complex bithiophene-fluorobenzamidine conjugates rather than 3-fluorobenzamidine HOAc directly, the fluorobenzamidine substructure is the core pharmacophore responsible for the pro-apoptotic activity via both extrinsic (FasL, TRAIL, p53, caspase-8) and intrinsic (Bcl-2, survivin downregulation) pathways [1] [2].

Antitumor activity Apoptosis Colorectal cancer Breast cancer

Verified Application Scenarios for 3-Fluoro-benzamidine HOAc Based on Quantitative Evidence


Serine Protease Inhibitor SAR Libraries Requiring Systematic Positional Fluorine Scanning

For structure–activity relationship (SAR) campaigns targeting trypsin-like serine proteases (thrombin, plasmin, factor Xa, complement C1s), 3-fluoro-benzamidine HOAc provides the critical meta-fluorine data point in a fluorine positional scan alongside 2-fluoro and 4-fluoro isomers. The Andrews et al. (1979) QSAR framework established that meta- and para-substituted benzamidines produce non-redundant inhibition profiles across multiple serine proteases, with thrombin responding exclusively to substituent hydrophobicity while plasmin and C1s incorporate electronic effects [1]. Incorporating the 3-fluoro isomer into screening decks enables the deconvolution of electronic versus hydrophobic contributions to binding at each enzyme.

Chloride-Free Synthetic Protocols for Fluorinated Heterocycle Construction

3-Fluoro-benzamidine HOAc is the preferred salt form for synthetic routes where chloride ions must be excluded, such as in transition metal-catalyzed coupling reactions where chloride can poison palladium catalysts or in silver-mediated transformations where AgCl precipitation complicates purification. The acetate salt provides a mild, volatile counterion that can be removed under reduced pressure or exchanged under basic conditions, as evidenced by patent methods describing the synthesis of fluorinated cyclic benzamidine derivatives where acetate salts were employed as intermediates [2].

Antiviral Lead Discovery Programs Targeting Viral Serine Proteases

Research groups investigating inhibitors of HCV NS3/4A protease or HIV protease may utilize 3-fluorobenzamidine HOAc as a starting scaffold, given the reported antiviral activity of 3-fluorobenzamidine against HCV and HIV via serine protease active site binding . The compound's inhibition of human DNA polymerase alpha and beta provides an additional mechanism of antiviral action through interference with host cell DNA replication machinery . The balanced lipophilicity (XLogP3 = 1.0) and zero Rule-of-5 violations support its use as a fragment hit for further optimization [3].

Fluorobenzamidine-Based Anticancer Agent Development Leveraging the BFB Pharmacophore

Building on the demonstrated in vivo efficacy of bithiophene-fluorobenzamidine (BFB) derivatives against colorectal cancer (IC₅₀ ~0.3 µg/mL in HCT-116 cells) and breast cancer (88% tumor incidence reduction vs 30% for tamoxifen) [4] [5], 3-fluorobenzamidine HOAc serves as a key synthetic intermediate for constructing next-generation BFB analogs. The compound's 1:1 acetate stoichiometry ensures precise molar calculations during amide bond formation and Pd-catalyzed cross-coupling reactions needed to elaborate the benzamidine core into more complex anticancer agents.

Quote Request

Request a Quote for 3-Fluoro-benzamidine HOAc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.